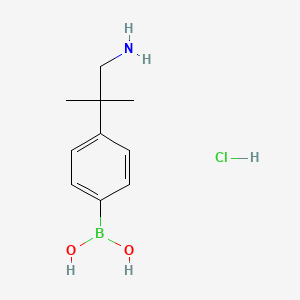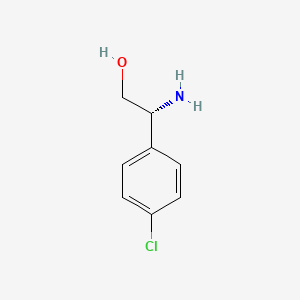
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Overview
Description
“(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H11Cl2NO. Its molecular weight is 208.08504 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (NH2) and a chlorophenyl group (C6H4Cl) attached to a 2-carbon chain with a hydroxyl group (OH) at the end .Physical And Chemical Properties Analysis
“this compound” should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Analytical Method Development
- A high-performance liquid chromatography (HPLC) method was developed for quantifying 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethanol, a related compound to (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. This method is useful for identifying and measuring concentrations in biological fluids, showcasing its importance in analytical chemistry and pharmacokinetics (Lin et al., 1998).
Molecular Dynamics and Quantum Chemical Studies
- Theoretical studies using density functional theory (DFT) and molecular dynamics simulations have been conducted on compounds structurally related to this compound. These studies help in understanding the molecular interactions and properties of such compounds, particularly in the context of corrosion inhibition (Kaya et al., 2016).
Synthesis of Chiral Auxiliaries and Ligands
- Chiral amino alcohols, like this compound, are used in organic chemistry as chiral auxiliaries, ligands, and synthetic intermediates. They play a significant role in the synthesis of enantiomerically enriched compounds and are part of various asymmetric transformations (Velho & Martins, 2020).
Fungicidal Activity
- Compounds structurally similar to this compound have been synthesized and demonstrated fungicidal activity. This indicates potential applications in agriculture and pharmacology (Kuzenkov & Zakharychev, 2009).
Pharmaceutical Applications
- Related compounds to this compound have been synthesized and exhibited notable anticonvulsive activities. This suggests potential applications in the development of pharmaceutical drugs for treating neurological disorders (Papoyan et al., 2011).
Malaria Treatment Research
- Synthesis of beta-amino alcohols, including those structurally similar to this compound, has been explored for their potential in treating malaria. This highlights the compound's relevance in medicinal chemistry (Robin et al., 2007).
Biocatalysis and Green Chemistry
- The compound has been used as a chiral intermediate in the synthesis of other chemicals, demonstrating its utility in biocatalytic processes and green chemistry applications (Guo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that similar compounds can interact with their targets, causing conformational changes that affect the function of these targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating the synthesis of complex molecules. For instance, it is used in the synthesis of capsaicin analogs, which exhibit potential analgesic activity . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP24A1, acting as an inhibitor . These interactions highlight its importance in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell function by affecting the activity of key signaling molecules and transcription factors. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the expression of genes involved in metabolic pathways . Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes responsible for the synthesis and degradation of bioactive molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP24A1, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in the levels of metabolites and the expression of genes involved in metabolic pathways. Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as analgesic activity, without significant adverse effects . At higher doses, this compound can cause toxic effects, including alterations in liver function and enzyme activity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive molecules. It is metabolized by cytochrome P450 enzymes, particularly CYP24A1, which catalyze its conversion into metabolites with potential therapeutic activity . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects. For example, this compound can bind to transporters that mediate its uptake into cells, influencing its distribution and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with biomolecules within these compartments. For instance, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can modulate the activity of enzymes and proteins involved in metabolic pathways .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


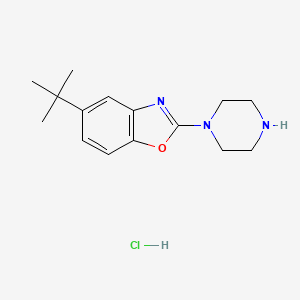
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)
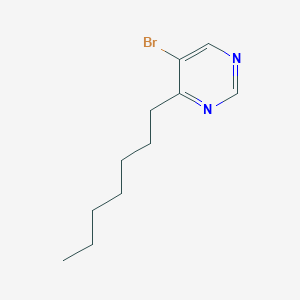
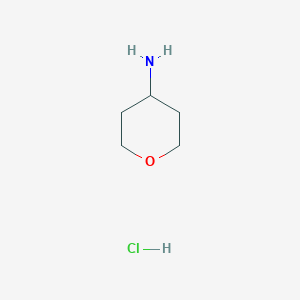

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)
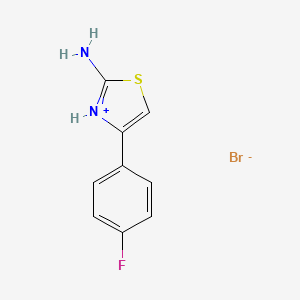
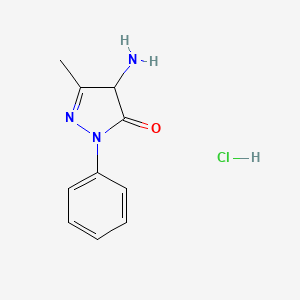
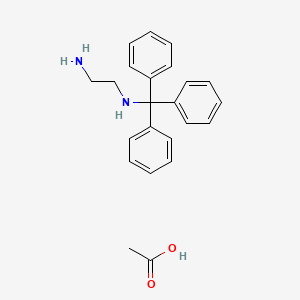
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)
